Steric and Conformational Differentiation via N-tert-Butyl Substitution
The tert-butyl group confers significant steric bulk and influences the conformation of the amine, differentiating it from analogs with smaller N-alkyl substituents. While a direct head-to-head comparison is not available in the literature for this specific compound, class-level inference from the use of tert-butyl as a pyrazole protecting group demonstrates its unique steric and stability profile [1]. The tert-butyl group's large van der Waals radius restricts the molecule's conformational freedom and alters its lipophilicity profile compared to a methyl or ethyl analog, which directly impacts target binding and ADME properties.
| Evidence Dimension | N-Alkyl Steric Bulk (Van der Waals Volume) |
|---|---|
| Target Compound Data | N-tert-butyl group present (estimated 3-4x volume of N-methyl) |
| Comparator Or Baseline | N-methyl or N-ethyl analog (e.g., 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine) |
| Quantified Difference | Qualitative: Significant increase in steric hindrance. |
| Conditions | Structural analysis based on SMILES and established chemical principles [1]. |
Why This Matters
This matters for scientific selection as the tert-butyl group can enforce a specific bioactive conformation, increase metabolic stability by shielding the amine, or serve as a temporary protecting group, capabilities not offered by simpler N-alkyl amines.
- [1] Pollock PM, Cole KP. t-Butyl as a Pyrazole Protecting Group: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org. Synth. 2012;89:537-548. DOI: 10.15227/orgsyn.089.0537. View Source
